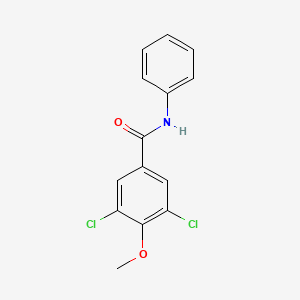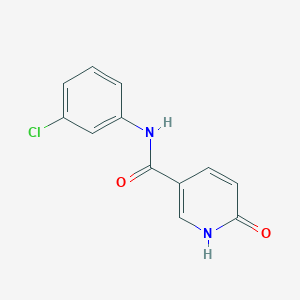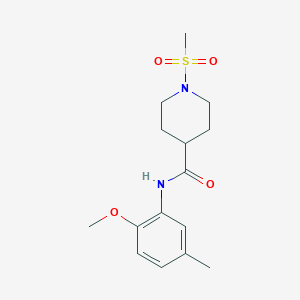![molecular formula C18H19NO5 B5859938 methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5859938.png)
methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate is a chemical compound that has recently gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MPA and is used as a chemical intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of MPA is not well understood. However, it is believed to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a critical role in the nervous system. This inhibition leads to an increase in the concentration of certain neurotransmitters, such as acetylcholine, which can have various effects on the body.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects on the body. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the advantages of using MPA in lab experiments is its ease of synthesis, which allows for the production of large quantities of the compound. It is also relatively inexpensive compared to other chemical intermediates. However, one of the limitations of using MPA is its potential toxicity, which can pose a risk to researchers working with the compound.
将来の方向性
There are several future directions for the research and development of MPA. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory diseases. Another potential direction is the development of new synthetic methods for the production of MPA, which could lead to more efficient and cost-effective methods of synthesis. Additionally, further research is needed to fully understand the mechanism of action of MPA and its potential effects on the body.
合成法
The synthesis of MPA involves the reaction of 4-aminophenol with 2-methylphenyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl chloroacetate to obtain MPA. This method is a simple and efficient way to produce MPA in large quantities.
科学的研究の応用
MPA has various scientific research applications, including its use as a chemical intermediate in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a building block for the synthesis of polymers and materials, such as thermoplastic elastomers and polyurethanes.
特性
IUPAC Name |
methyl 2-[4-[[2-(2-methylphenoxy)acetyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-13-5-3-4-6-16(13)24-11-17(20)19-14-7-9-15(10-8-14)23-12-18(21)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDVMIUYGJDNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid](/img/structure/B5859861.png)




![5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5859910.png)
![2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5859917.png)


![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5859933.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5859945.png)
![3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5859958.png)
